Carbonate de dipropyle

Vue d'ensemble

Description

Dipropyl carbonate is a carbonate ester derived from the reaction of carbon dioxide with propanol or through the transesterification of dimethyl carbonate (DMC) and n-propanol. It serves as a versatile intermediate in organic synthesis, particularly in the production of polycarbonates, polyurethanes, and as a solvent or additive in various formulations. Its relevance in green chemistry is highlighted by its synthesis from renewable resources and its potential in CO2 utilization.

Synthesis Analysis

The synthesis of DPC can be efficiently achieved through transesterification of DMC and n-propanol, utilizing various catalysts. One such method involves calcined hydrotalcite-like compounds containing La, which demonstrated high catalytic activity and selectivity under optimized conditions, achieving a DMC conversion of 98.4% and DPC selectivity of 95.4% (Ma et al., 2013). Another approach utilizes basic ionic liquids, specifically [Bmim]OH, showing promising results in the synthesis of DPC with a yield of 11.4% under optimized reaction conditions (Zhang Jian-li, 2012).

Molecular Structure Analysis

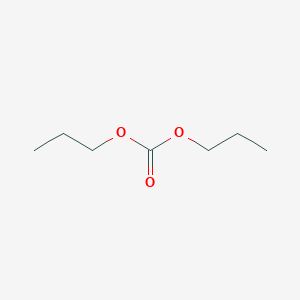

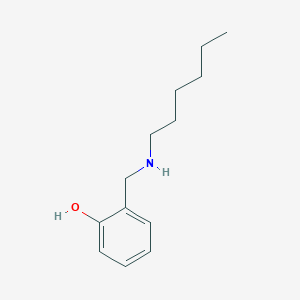

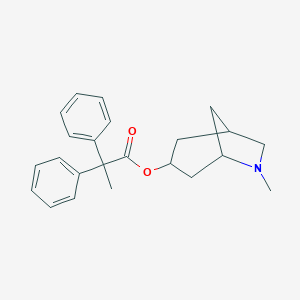

The molecular structure of DPC involves a carbonate central unit linked to two propyl groups. This structure is pivotal in its reactivity and the formation of polycarbonates and polyurethanes, where the carbonate group can react with alcohols and amines to form respective esters and urethanes.

Chemical Reactions and Properties

DPC is involved in various chemical reactions, including its use as a green carbonyl source for synthesizing cyclic carbonates without the use of highly toxic and unstable phosgene or its derivatives. This illustrates its utility in creating sterically demanding cyclic carbonates that are not accessible via conventional methods (Baral et al., 2018).

Physical Properties Analysis

The synthesis and investigation of DPC also delve into its physical properties, including studies on vapor-liquid equilibrium data between DPC and DMC. Such studies are essential for optimizing synthesis processes and for the application of DPC in various formulations (Chen Xingquan, 2009).

Applications De Recherche Scientifique

Synthèse des polycarbonates

Le DPC est utilisé dans la synthèse de polycarbonates par une réaction d'échange ester-carbonate. Ce procédé implique la polycondensation de formiate de diol et de DPC, ce qui peut conduire à la production de polycarbonates de masse molaire élevée. Ces matériaux sont connus pour leur haute transparence et leur résistance aux chocs, ce qui les rend appropriés pour les matériaux optiques .

Copolymères polycarbonate/polyester

La réactivité du DPC permet la création de copolymères polycarbonate/polyester. Ces copolymères sont synthétisés par une réaction d'échange ester-carbonate similaire et leur composition peut être modifiée en changeant le rapport d'alimentation des monomères. Les matériaux résultants présentent des températures de cristallisation variées et attirent l'attention en tant que biomatériaux potentiels en raison de leur biocompatibilité et de leur biodégradabilité .

Catalyseur dans la transestérification

Le DPC agit comme substrat dans le processus de transestérification pour produire d'autres carbonates. Par exemple, les catalyseurs K2CO3 supportés sur Hβ ont été utilisés pour la synthèse du DPC à partir de carbonate de diméthyle et d'alcool propylique. Cette méthode est considérée comme écologiquement favorable et donne des taux de conversion et une sélectivité élevés .

Additif oxygéné pour carburant

En tant qu'additif oxygéné pour carburant, le DPC offre des caractéristiques supérieures par rapport aux alternatives comme l'éthanol ou le carbonate de diméthyle. Il a une masse moléculaire plus élevée, un point éclair plus élevé et une teneur énergétique plus élevée, ce qui contribue à sa stabilité et à sa sécurité lorsqu'il est utilisé comme additif pour carburant .

Additif électrolytique pour cellules au lithium

Dans le domaine du stockage de l'énergie, le DPC sert d'additif électrolytique sûr pour les cellules au lithium. Sa stabilité et sa nature anti-volatile en font un excellent choix pour améliorer les performances et la sécurité des batteries au lithium .

Fabrication de médicaments et de pesticides

Le DPC est une matière première précieuse dans la fabrication de médicaments et de pesticides. Ses propriétés chimiques lui permettent d'être un composé intermédiaire dans la production de divers produits pharmaceutiques et agrochimiques .

Production de tétraalkoxydes de titane

En science des matériaux, le DPC réagit avec le dioxyde de titane hydraté pour produire des tétraalkoxydes de titane. Ces composés sont importants dans la production de catalyseurs et d'autres matériaux avancés .

Études de décomposition thermique

La décomposition thermique du DPC est étudiée pour comprendre sa dégradation en dioxyde de carbone, alcène et alcool. Cette recherche est cruciale pour évaluer l'impact environnemental et la sécurité de l'utilisation du DPC dans diverses applications .

Safety and Hazards

DPC is classified as a flammable liquid and vapor . It may cause respiratory irritation, serious eye irritation, and skin irritation . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present . If swallowed, do not induce vomiting and seek medical advice immediately .

Relevant Papers The paper “Hβ supported K2CO3 catalysts for dipropyl carbonate synthesis from transesterification route” discusses the synthesis of DPC by transesterification of DMC with propyl alcohol . The paper provides valuable insights into the catalytic performance of the microporous Hβ sieve supported K2CO3 catalyst for this synthesis .

Mécanisme D'action

Target of Action

Dipropyl carbonate is primarily used as a reagent in the synthesis of polycarbonates and polycarbonate/polyester copolymers . It interacts with diol formate in the presence of a catalyst to initiate the polycondensation process .

Biochemical Pathways

The biochemical pathways involved in the action of dipropyl carbonate are primarily related to its role in the synthesis of polycarbonates . The transesterification reaction it undergoes with diol formate leads to the formation of polycarbonate, a process that involves the exchange of ester groups .

Pharmacokinetics

Its physical properties, such as its boiling point (167-168 °c) and density (0944 g/mL at 25 °C), may influence its behavior in a biological system .

Result of Action

The primary result of the action of dipropyl carbonate is the formation of polycarbonate through a transesterification reaction . Polycarbonates are widely used materials with applications in various industries, including the production of compact discs, eyeglasses, and certain types of plastic .

Action Environment

The efficiency of the transesterification reaction involving dipropyl carbonate can be influenced by various environmental factors. For instance, the reaction temperature and pressure need to be carefully controlled to optimize the conversion rate . Additionally, the presence of a suitable catalyst is crucial for facilitating the reaction .

Analyse Biochimique

Biochemical Properties

It is known to be involved in the synthesis of dipropyl carbonates (DPC) by transesterification of dimethyl carbonate (DMC) with propyl alcohol .

Molecular Mechanism

It is known to be involved in the synthesis of dipropyl carbonates (DPC) by transesterification of dimethyl carbonate (DMC) with propyl alcohol .

Temporal Effects in Laboratory Settings

The stability of Dipropyl carbonate is indicated by its physical state as a liquid and its ability to be stored at room temperature

Metabolic Pathways

It is known to be involved in the synthesis of dipropyl carbonates (DPC) by transesterification of dimethyl carbonate (DMC) with propyl alcohol .

Propriétés

IUPAC Name |

dipropyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-5-9-7(8)10-6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPKGFBOKBGHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060778 | |

| Record name | Carbonic acid, dipropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

623-96-1 | |

| Record name | Dipropyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropyl carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropyl carbonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonic acid, dipropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, dipropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPYL CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/412E66LR7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main methods for synthesizing dipropyl carbonate?

A1: Dipropyl carbonate is primarily synthesized via transesterification reactions. This involves reacting dimethyl carbonate (DMC) with propanol in the presence of a catalyst. [, , , , , ] Various catalysts have been investigated for this process, including potassium carbonate (K2CO3), [] potassium hydroxide (KOH) supported on NaY zeolite, [] K2O supported on SiO2, [] KNO3 supported on MCM-48, [, ] and hydrotalcite-like catalysts. []

Q2: How does the choice of catalyst influence dipropyl carbonate synthesis?

A2: Different catalysts exhibit varying activities and selectivities for DPC synthesis. For instance, K2CO3 has shown high activity and selectivity, [] while weak basic sites on K2O/SiO2 catalysts are believed to be responsible for their activity. [] The choice of catalyst can significantly impact the reaction conditions, yield, and purity of the final DPC product.

Q3: What are the typical reaction conditions for dipropyl carbonate synthesis via transesterification?

A3: Reaction conditions significantly influence the yield and selectivity of DPC. Studies have explored various parameters, including:

- Temperature: Temperatures typically range from 90-130 °C. [, , , ]

- Time: Reaction times can vary from 3 to 6 hours. [, , ]

- Molar ratio of reactants: The molar ratio of propanol to DMC is often optimized, with ratios of 2:1 or 3:1 commonly employed. [, , ]

- Catalyst loading: Catalyst loading is another crucial parameter affecting the reaction. [, , ]

Q4: Are there any alternative synthesis routes for dipropyl carbonate besides transesterification?

A4: While transesterification is the most prevalent method, dipropyl carbonate can also be synthesized directly from hydrous titanium dioxide and dipropyl carbonate at elevated temperatures (453-573 K). [] This method offers a chlorine-free route to DPC.

Q5: What is the molecular formula, weight, and structure of dipropyl carbonate?

A5: Dipropyl carbonate (DPC) has the molecular formula C7H14O3 and a molecular weight of 146.18 g/mol. Its structure consists of a carbonate group (CO3) bonded to two propyl groups (CH3CH2CH2).

Q6: What spectroscopic techniques are used to characterize dipropyl carbonate?

A6: Various techniques are employed to characterize DPC:

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H-NMR and 13C-NMR provide information about the structure and purity of DPC. []

- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in DPC, such as the characteristic carbonyl group (C=O) of the carbonate moiety. [, ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for analyzing reaction mixtures and identifying DPC alongside other byproducts. [, ]

Q7: What is known about the vapor pressure and thermophysical properties of dipropyl carbonate?

A7: Research has investigated the vapor pressures of DPC, along with its heat capacity in condensed phases and phase behavior using techniques like DSC and Tian-Calvet calorimetry. [] These studies contribute to a comprehensive thermodynamic description of DPC.

Q8: What are the primary applications of dipropyl carbonate?

A8: Dipropyl carbonate finds applications in various fields:

- Polycarbonate synthesis: DPC serves as a monomer in polycarbonate production through transesterification reactions. []

- Lithium-ion batteries: DPC is investigated as a potential co-solvent in non-aqueous electrolytes for lithium-ion batteries due to its favorable properties. [, , , , , ]

- Chemical synthesis: DPC acts as a reagent in organic synthesis, as demonstrated by its radical addition to pentafluoropropen-2-yl benzoate. []

- Slow-release fertilizers: Poly(carbonyl urea) oligomer (PCUO) synthesized from urea and DPC shows potential as a nitrogen slow-release fertilizer. []

Q9: How does dipropyl carbonate perform in lithium-ion battery electrolytes?

A9: DPC is explored as a co-solvent in lithium-ion battery electrolytes to enhance performance. Studies suggest that incorporating DPC can improve:

- High-temperature stability: DPC-containing electrolytes have shown better resilience to high-temperature storage compared to those with low ethylene carbonate content. []

- Low-temperature performance: Electrolytes containing DPC can exhibit improved properties at low temperatures, enhancing battery performance in cold conditions. []

Q10: Are there any concerns regarding the compatibility of dipropyl carbonate with other materials?

A10: Material compatibility is crucial for DPC applications. Research suggests that:

- DPC can be used with various electrode materials in lithium-ion batteries: These include MCMB carbon and Li/sub x/Ni/sub y/Co/sub 1-y/O/sub 2/. []

- Specific formulations and ratios of solvents are essential for optimal performance: This is particularly important in battery electrolytes to achieve desired electrochemical properties and stability. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B9041.png)